molecular formula C22H21ClFN3O3 B2639934 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 1351649-83-6

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Cat. No. B2639934
M. Wt: 429.88
InChI Key: LFOBNOAHZZTMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H21ClFN3O3 and its molecular weight is 429.88. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticides and Herbicidal Activities

Research has explored derivatives of 4-chloro-3,5-dimethylphenoxyacetamide for their potential as pesticides. For instance, new powder diffraction data for various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized, showcasing their potential as pesticides. These compounds have been studied through X-ray powder diffraction to detail their experimental peak positions, relative intensities, and unit-cell parameters, indicating their structural uniqueness and potential application in agriculture (Olszewska, E., Tarasiuk, B., & Pikus, S., 2011). Moreover, derivatives have been designed and synthesized with enhanced herbicidal activities against dicotyledonous weeds, suggesting their application in agricultural pest management (Wu, D., et al., 2011).

Radioligand and Imaging Applications

A novel series within this chemical family has been identified as selective ligands for the translocator protein (18 kDa), highlighting their potential in radioligand development for positron emission tomography (PET) imaging. The synthesis and characterization of these compounds, such as DPA-714, illustrate their application in biomedical imaging, potentially aiding in the diagnosis and monitoring of various diseases (Dollé, F., et al., 2008).

Anticancer and Antimicrobial Activities

Several derivatives have been synthesized and evaluated for their biological activities. For instance, amino acid ester derivatives containing 5-fluorouracil have shown selective anti-tumor activities, suggesting a potential pathway for developing novel anticancer drugs (Xiong, J., et al., 2011). Additionally, some compounds have demonstrated antimicrobial properties, indicating their possible use in developing new antibiotics or antifungal agents (Fuloria, N., et al., 2009).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of these compounds, providing insights into their chemical properties and potential for further modification. For example, studies on the crystalline structure of specific derivatives through X-ray diffraction offer detailed understanding of their molecular configuration, which is crucial for tailoring their biological activities (Ding, W., et al., 2006).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3/c1-14-9-18(10-15(2)22(14)23)30-12-20(28)25-7-8-27-13-26-19(11-21(27)29)16-3-5-17(24)6-4-16/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOBNOAHZZTMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

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